molecular formula C5H2Cl3NOS B7989967 2-(Trichloroacetyl)thiazole

2-(Trichloroacetyl)thiazole

Cat. No.: B7989967
M. Wt: 230.5 g/mol
InChI Key: QLROATYBFIERDN-UHFFFAOYSA-N
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Description

2-(Trichloroacetyl)thiazole (CAS 87636-20-2) is a high-purity (97%) chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research . This compound features two key reactive sites: a thiazole heterocycle and a trichloroacetyl group. The thiazole ring is a privileged structure in drug discovery, known for its presence in a wide range of bioactive molecules and approved therapeutics, such as the antiretroviral drug Ritonavir and the kinase inhibitor Dasatinib . Its aromaticity and electron-rich nature make it a valuable scaffold for designing novel pharmaceutical candidates . The trichloroacetyl moiety is a highly reactive functional group. This group can participate in various transformations, serving as a precursor for more complex molecular architectures . Researchers can leverage this compound as a critical synthon for developing new thiazole-containing compounds, potentially for applications in antimicrobial, anticancer, or anti-inflammatory agent discovery . The trichloroacetyl group's reactivity also suggests utility in materials science and as an intermediate for synthesizing more complex heterocyclic systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting. For specific storage and handling conditions, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

2,2,2-trichloro-1-(1,3-thiazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLROATYBFIERDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation of Thiazole with Trichloroacetyl Chloride

The most straightforward route to 2-(trichloroacetyl)thiazole involves the reaction of thiazole with trichloroacetyl chloride under Friedel-Crafts-like conditions. This method leverages the electron-deficient nature of the thiazole ring, which facilitates electrophilic substitution at the C5 position. As demonstrated by Boga et al., treatment of 2-lithiothiazole with trichloroacetyl chloride in tetrahydrofuran (THF) at −70°C yields the target compound in 85–92% purity after aqueous workup . The lithiation step enhances nucleophilicity at the C2 position, enabling efficient acyl transfer.

A critical modification involves solvent selection. Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) improve reaction kinetics by stabilizing the acylium intermediate. For instance, Patel et al. reported a 78% yield when using DCM at 0°C, with reaction completion within 2 hours . Side products, including dichloroketene adducts, are minimized by maintaining low temperatures and stoichiometric control of trichloroacetyl chloride.

Table 1: Acylation Reaction Optimization

ConditionSolventTemperatureYield (%)Purity (%)
Lithiation + Cl₃CCOClTHF−70°C9298
Direct acylationDCM0°C7895
Anhydrous DMFDMFRT6590

Condensation Reactions with Thiourea and Trichloroacetyl Derivatives

Alternative routes exploit the nucleophilic character of thiourea derivatives. As outlined in PMC 8317958, deoxybenzoins condensed with thiourea in trifluoroacetic acid (TFA) generate 2-aminothiazole intermediates, which are subsequently acylated with trichloroacetic anhydride . This two-step process achieves 70–80% overall yield, with the second acylation step proving highly regioselective for the thiazole nitrogen.

Notably, the choice of acylating agent impacts efficiency. Trichloroacetyl chloride produces higher yields (82%) compared to anhydride derivatives (75%) due to reduced steric hindrance . However, anhydrides offer milder conditions, minimizing ring-opening side reactions. The reaction mechanism proceeds via nucleophilic attack of the thiazole amine on the electrophilic carbonyl carbon, followed by elimination of hydrogen chloride.

Metal-Halogen Exchange Strategies

Metal-halogen exchange reactions provide a versatile pathway for introducing trichloroacetyl groups. As detailed in the Journal of Organometallic Chemistry, 2-lithiothiazole reacts with ethyl trichloroacetate in THF at −70°C to yield this compound in 89% yield . This method avoids ketene formation—a common side reaction with trichloroacetyl chloride—by utilizing the ester’s lower electrophilicity.

Comparative studies show that Grignard reagents (e.g., 2-thiazolylmagnesium bromide) are less effective, yielding only 45–55% due to competing addition pathways . In contrast, organolithium reagents exhibit superior selectivity, with >90% conversion achieved within 15 minutes.

Trichloroacetic Anhydride-Mediated Acylation

Trichloroacetic anhydride serves as a bifunctional acylating agent, particularly in non-polar solvents. A patent by the European Patent Office (EP 1330446 B1) describes the reaction of 2-chlorothiazole with trichloroacetic anhydride in dichloromethane, yielding this compound after purification with aqueous HCl . This method emphasizes scalability, with kilogram-scale batches achieving 88% purity after recrystallization from hexane.

Key advantages include reduced halide byproducts and compatibility with moisture-sensitive substrates. However, prolonged reaction times (6–8 hours) and elevated temperatures (40–50°C) are required, increasing energy costs .

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency Metrics

MethodYield (%)Purity (%)ScalabilityCost Index
Direct acylation78–9290–98Moderate$$
Thiourea condensation70–8085–92High$
Metal-halogen exchange85–8995–98Low$$$
Anhydride-mediated75–8888–94High$$

The metal-halogen exchange route offers the highest purity but suffers from scalability limitations due to cryogenic conditions. For industrial applications, the thiourea condensation method balances cost and yield, though direct acylation remains preferable for small-scale syntheses requiring high regioselectivity.

Mechanistic Insights and Side Reaction Mitigation

All methods share a common acylation mechanism:

  • Electrophilic Activation : Trichloroacetyl derivatives form acylium ions or activated intermediates.

  • Nucleophilic Attack : The thiazole’s C2 or C5 position attacks the electrophilic carbonyl carbon.

  • Elimination : Deprotonation or chloride expulsion finalizes the structure.

Side reactions predominantly arise from:

  • Dichloroketene Formation : Mitigated by using esters instead of acyl chlorides .

  • Ring Opening : Avoided by maintaining pH > 5 during aqueous workups .

  • Over-acylation : Controlled through slow reagent addition and stoichiometric monitoring .

Chemical Reactions Analysis

Types of Reactions

2-(Trichloroacetyl)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
2-(Trichloroacetyl)thiazole has been studied for its potential as an anticancer agent. Research indicates that derivatives of thiazole can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, compounds incorporating the trichloroacetyl group have shown improved antiproliferative activity against various cancer cell lines, including breast and prostate cancer cells .

Case Studies:

  • A study demonstrated that thiazole derivatives with a trichloroacetyl moiety exhibited significant cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cells, with IC50 values indicating potent activity .
  • Another investigation revealed that modifications to the thiazole ring could enhance anticancer efficacy, suggesting a structure-activity relationship (SAR) where the presence of electronegative groups is essential for activity .
CompoundCancer Cell LineIC50 Value (µM)Mechanism
5bMCF-70.48 ± 0.03Tubulin polymerization inhibition
6dPC35.71Induces apoptosis
22HT292.01Growth inhibition

Antimicrobial Properties

Research Findings:
Thiazole derivatives have been recognized for their antimicrobial activities against various pathogens. The incorporation of the trichloroacetyl group enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes.

Case Studies:

  • A synthesis study highlighted that thiazole derivatives showed significant antibacterial effects against resistant strains of bacteria, making them potential candidates for developing new antibiotics .
  • In vitro studies indicated that certain thiazole compounds could inhibit the growth of fungi and protozoa, suggesting broad-spectrum antimicrobial applications .

Other Therapeutic Applications

Anti-inflammatory and Antioxidant Activities:
Recent studies have also explored the anti-inflammatory and antioxidant properties of thiazole derivatives. The trichloroacetyl group may contribute to these effects by modulating inflammatory pathways or scavenging free radicals.

Case Studies:

  • Research has shown that thiazole compounds can reduce levels of pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory diseases .
  • Additionally, some derivatives have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the thiazole ring structure can significantly influence biological activity.

Key Findings:

  • The introduction of various substituents on the thiazole ring alters its interaction with biological targets, affecting potency and selectivity.
  • Compounds with halogen substitutions often exhibit enhanced biological activities compared to their non-halogenated counterparts .

Mechanism of Action

The mechanism of action of 2-(Trichloroacetyl)thiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Electronic Features

  • 2-Acetyl Thiazole (CAS 24295-03-2) : Substituted with an acetyl group (-COCH₃), this compound is used as a synthetic aroma chemical (FEMA 3328) due to its low odor threshold and fruity flavor . The trichloroacetyl group in 2-(Trichloroacetyl)thiazole introduces stronger electron-withdrawing effects and steric bulk, likely reducing volatility and altering flavor profiles compared to its acetyl counterpart.
  • 4-(4-Fluorophenyl)thiazole Derivatives: Fluorophenyl-substituted thiazoles (e.g., compounds 4 and 5 in ) exhibit planar molecular structures with fluorophenyl groups oriented perpendicularly, enhancing π-π stacking in biological targets .
  • Chlorophenyl/Nitrophenyl Thiazoles: Derivatives like 2-((2-chloro-4-nitrophenoxy)methyl)thiazole (CAS 851545-78-3) and 2-(chloromethyl)-4-(4-nitrophenyl)thiazole (CAS 89250-26-0) combine halogen and nitro groups for enhanced antimicrobial activity .
Antifungal and Antimicrobial Activity:
  • Thiazolyl Hydrazones : Derivatives in showed MIC values of 250 µg/mL against Candida utilis, far less potent than fluconazole (MIC = 2 µg/mL). However, compounds with chlorophenyl substituents (e.g., 2l in ) exhibited MIC₉₀ values of 1.95 µg/mL against C. albicans, surpassing ketoconazole . The trichloroacetyl group’s electronegativity may enhance binding to fungal enzymes, but steric effects could limit efficacy.
  • Antitubercular Activity : Acetylene-containing 2-(2-hydrazinyl)thiazoles () showed MIC values as low as 50 µg/mL against M. tuberculosis. The trichloroacetyl group’s lipophilicity might improve membrane permeability, a critical factor in antitubercular activity .
Anticancer Activity:
  • Phenylthiazole Derivatives: Compounds like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides () demonstrated activity against HepG-2, MCF-7, and HCT-116 cell lines.

Physicochemical Properties

Compound Substituent Key Properties Applications Source
2-Acetyl Thiazole -COCH₃ High volatility, low odor threshold Flavoring agent
This compound -COCCl₃ Low volatility, high stability Agrochemicals, pharma Inferred
2-(4-Fluorophenyl)thiazole -C₆H₄F Planar structure, π-π stacking Enzyme inhibitors
2-Chloro-5-methylthiazole -Cl, -CH₃ High reactivity Synthetic intermediate

Key Research Findings

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl, -COCCl₃) enhance biological activity by improving target binding but may reduce bioavailability due to increased hydrophobicity .
  • Structural Flexibility: Non-planar thiazole derivatives () show better membrane penetration in antitubercular assays, suggesting that the trichloroacetyl group’s steric effects could be advantageous .

Biological Activity

2-(Trichloroacetyl)thiazole is a compound that has garnered attention in recent years due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C5_5H2_2Cl3_3NOS
  • Molecular Weight : 201.49 g/mol
  • Structure : The compound features a thiazole ring substituted with a trichloroacetyl group, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trichloroacetyl moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or modulation of their functions. This mechanism is particularly relevant in the context of drug development, where such interactions can be exploited for therapeutic purposes.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against multiple bacterial strains, revealing that compounds with electron-withdrawing groups displayed enhanced activity. For instance, compounds derived from this compound showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer potential due to their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's cytotoxicity was assessed using the MTT assay, revealing IC50 values in the low micromolar range (10-20 µM) .

Cell Line IC50 (µM)
A54915
MCF-718

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Studies have shown that it can scavenge free radicals effectively, contributing to its protective effects against oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Mohammad et al. evaluated the antimicrobial properties of several thiazole derivatives against clinically relevant strains of MRSA and VISA. The results indicated that this compound exhibited notable activity with an MIC of 25 µg/mL against MRSA, highlighting its potential as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cells : In a study assessing the cytotoxic effects of thiazole derivatives on A549 cells, it was found that treatment with this compound resulted in significant cell death compared to control groups. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
  • Antioxidant Properties : Research evaluating the antioxidant capacity of thiazole compounds demonstrated that this compound significantly reduced oxidative stress markers in human fibroblast cells, suggesting its utility in developing therapeutic agents aimed at combating oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(trichloroacetyl)thiazole and its derivatives, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis of thiazole derivatives typically involves cyclization reactions using α-haloketones and thiosemicarbazones under basic conditions. For example, cyclization with α-bromo-4-cyanoacetophenone and substituted thiosemicarbazones in ethanol at 80°C yields high-purity thiazoles (66–79% yields) . Key variables include solvent polarity (e.g., ethanol vs. DMF), reaction temperature (70–100°C), and catalyst selection (e.g., triethylamine). Purification via column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) is recommended to isolate derivatives .

Q. How can the structural integrity and purity of this compound derivatives be validated experimentally?

  • Methodological Answer : Combine elemental analysis (C, H, N, S content) with spectroscopic techniques:

  • IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring (C=N, ~1600 cm⁻¹) functional groups .
  • NMR (¹H and ¹³C) : Assign peaks for trichloroacetyl protons (δ 2.8–3.2 ppm) and thiazole carbons (δ 150–160 ppm) .
  • Chromatography : Use thin-layer chromatography (TLC) with silica gel plates and UV visualization to verify purity .

Q. What in vitro assays are suitable for screening the biological activity of this compound derivatives?

  • Methodological Answer : Prioritize cytotoxicity assays using cancer cell lines (e.g., HCT-116 colorectal, MCF-7 breast) and non-cancerous controls (e.g., MRC-5 fibroblasts). Use MTT or resazurin-based viability assays at 5–10 µM concentrations for 48–72 hours. For apoptosis induction, perform caspase-3/7 activation assays and cell cycle analysis via flow cytometry (e.g., propidium iodide staining) .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives with enhanced anticancer selectivity?

  • Methodological Answer : Replace the 4-cyanophenyl group (as in compound 3f ) with electron-withdrawing substituents (e.g., halogens) to improve binding to cancer-specific targets like topoisomerase II. Compare GI₅₀ values across derivatives:

CompoundSubstituentGI₅₀ (HCT-116, µM)Selectivity Index (vs. MRC-5)
3f 3-bromo1.6 ± 0.1>10
3a' pentafluoro1.7 ± 0.38.5
Selectivity is achieved by optimizing substituent hydrophobicity and steric bulk to minimize off-target effects .

Q. What computational strategies predict the toxicity and pharmacokinetic profiles of this compound derivatives?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model interactions with cytochrome P450 enzymes (CYP3A4) and hERG channels. For toxicity prediction, apply QSAR models (e.g., ProTox-II) to estimate LD₅₀ and hepatotoxicity. ADMET predictors (SwissADME) can assess logP (optimal: 2–3), bioavailability (≥30%), and blood-brain barrier permeability .

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved for this compound analogs?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor solubility. Address these by:

  • Solubility enhancement : Use PEGylation or co-solvents (DMSO ≤0.1% in PBS).
  • Metabolic profiling : Conduct microsomal stability assays (rat/human liver microsomes) to identify rapid degradation pathways .
  • In vivo validation : Administer derivatives (10–20 mg/kg, IP) in xenograft models and compare tumor volume reduction with cisplatin controls .

Q. What analytical techniques resolve ambiguities in stereochemical outcomes during thiazole derivatization?

  • Methodological Answer : For chiral centers (e.g., hydroxy(phenyl)methyl substituents), use:

  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction.
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for enantiomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Trichloroacetyl)thiazole
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2-(Trichloroacetyl)thiazole

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